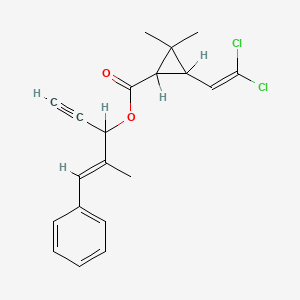
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, 1-ethynyl-2-methyl-3-phenyl-2-propenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, 1-ethynyl-2-methyl-3-phenyl-2-propenyl ester is a complex organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclopropane ring, dichloroethenyl group, and an ester linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclopropanecarboxylic acid derivative. The key steps include:
Formation of Cyclopropanecarboxylic Acid: This can be achieved through the reaction of a suitable cyclopropane precursor with a carboxylating agent.
Introduction of the Dichloroethenyl Group: This step involves the addition of a dichloroethenyl group to the cyclopropanecarboxylic acid derivative under controlled conditions.
Esterification: The final step is the esterification of the intermediate product with 1-ethynyl-2-methyl-3-phenyl-2-propenol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated derivatives, substituted esters.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Biology:
Biochemical Studies: Utilized in studies to understand biochemical pathways and mechanisms.
Drug Development: Investigated for potential therapeutic applications.
Medicine:
Pharmaceuticals: Explored for its potential use in the development of new drugs.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane structures.
Dichloroethenyl esters: Compounds with similar dichloroethenyl groups.
Phenylpropenyl esters: Compounds with similar phenylpropenyl ester linkages.
Uniqueness:
Structural Complexity: The unique combination of cyclopropane, dichloroethenyl, and ester groups sets this compound apart from others.
Versatility: Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
54407-44-2 |
|---|---|
Formule moléculaire |
C20H20Cl2O2 |
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
[(E)-2-methyl-1-phenylpent-1-en-4-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C20H20Cl2O2/c1-5-16(13(2)11-14-9-7-6-8-10-14)24-19(23)18-15(12-17(21)22)20(18,3)4/h1,6-12,15-16,18H,2-4H3/b13-11+ |
Clé InChI |
ZBBNMOKPRKSJIV-ACCUITESSA-N |
SMILES isomérique |
C/C(=C\C1=CC=CC=C1)/C(C#C)OC(=O)C2C(C2(C)C)C=C(Cl)Cl |
SMILES canonique |
CC(=CC1=CC=CC=C1)C(C#C)OC(=O)C2C(C2(C)C)C=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


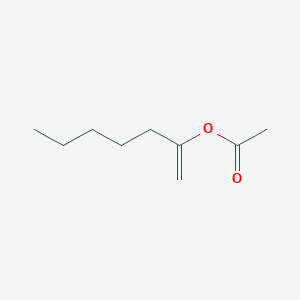
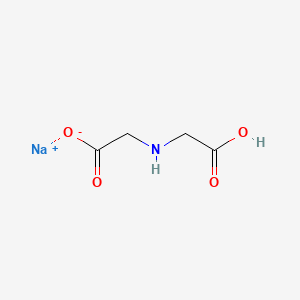
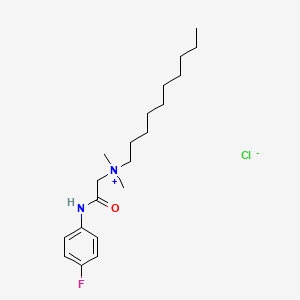
![(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one](/img/structure/B12699583.png)
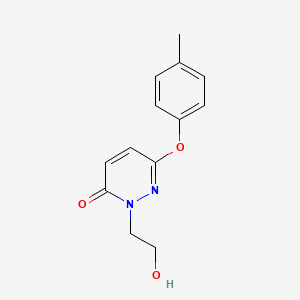
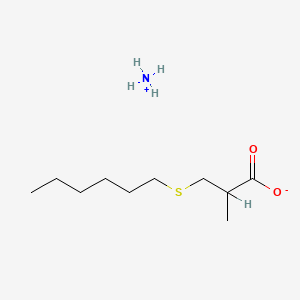
![4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride](/img/structure/B12699589.png)


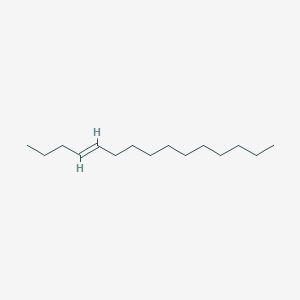
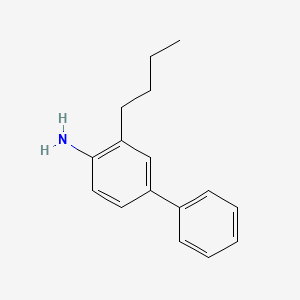
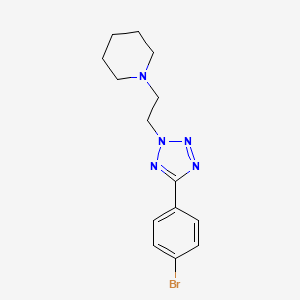
![2-[6-(Diethylamino)-2-[(2-hydroxy-4-sulpho-1-naphthyl)azo]-3-oxo(3h)-xanthen-9-yl]benzoic acid](/img/structure/B12699625.png)

